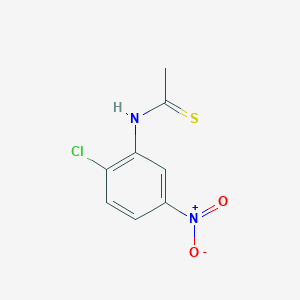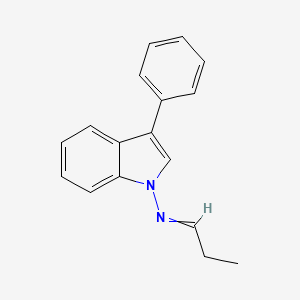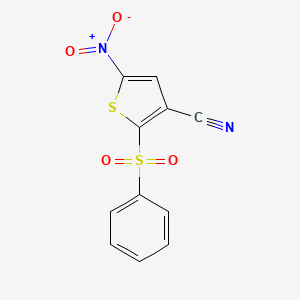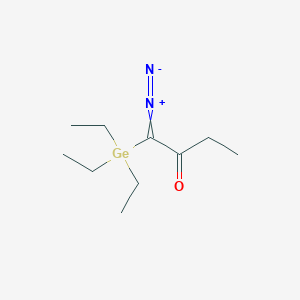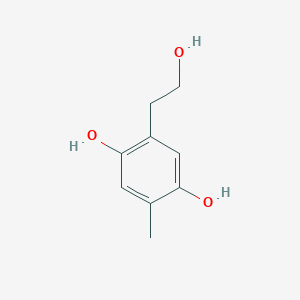![molecular formula C22H34O3 B14544399 Benzoic acid;4,8,11,11-tetramethylbicyclo[7.2.0]undecan-2-ol CAS No. 62346-29-6](/img/structure/B14544399.png)
Benzoic acid;4,8,11,11-tetramethylbicyclo[7.2.0]undecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;4,8,11,11-tetramethylbicyclo[7.2.0]undecan-2-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a benzoic acid moiety and a bicyclo[7.2.0]undecan-2-ol framework, which includes four methyl groups at positions 4, 8, 11, and 11. The compound’s molecular formula is C15H26O, and it has a molecular weight of 222.366 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4,8,11,11-tetramethylbicyclo[720]undecan-2-ol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;4,8,11,11-tetramethylbicyclo[7.2.0]undecan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Benzoic acid;4,8,11,11-tetramethylbicyclo[7.2.0]undecan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms and stereochemistry.
Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as antimicrobial or anti-inflammatory agents.
Mechanism of Action
The mechanism of action of benzoic acid;4,8,11,11-tetramethylbicyclo[7.2.0]undecan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol: A similar compound with a slightly different structure, which may exhibit different chemical and biological properties.
(1S,2E,6E,10R)-3,7,11,11-Tetramethylbicyclo[8.1.0]undeca-2,6-diene: Another related compound with a different bicyclic framework, used in various chemical and industrial applications.
Uniqueness
Benzoic acid;4,8,11,11-tetramethylbicyclo[7.2.0]undecan-2-ol is unique due to its specific combination of a benzoic acid moiety and a bicyclic structure with four methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
62346-29-6 |
|---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
benzoic acid;4,8,11,11-tetramethylbicyclo[7.2.0]undecan-2-ol |
InChI |
InChI=1S/C15H28O.C7H6O2/c1-10-6-5-7-11(2)12-9-15(3,4)14(12)13(16)8-10;8-7(9)6-4-2-1-3-5-6/h10-14,16H,5-9H2,1-4H3;1-5H,(H,8,9) |
InChI Key |
ZSQHNYJHOLMGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C2CC(C2C(C1)O)(C)C)C.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


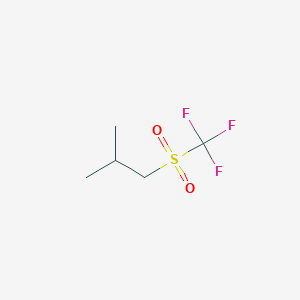
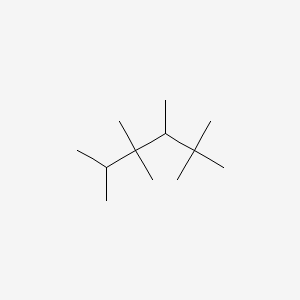
![7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,6]naphthyridin-6-one](/img/structure/B14544326.png)
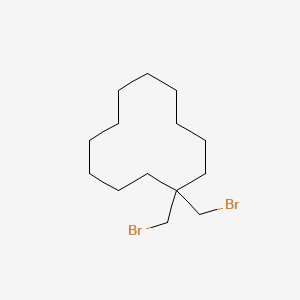
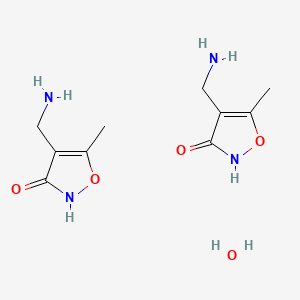

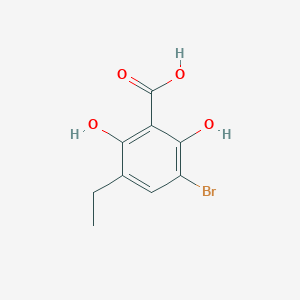

![9-Methyl-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B14544377.png)
